4-(2,2-difluoroethoxy)naphthalene-1-sulfonamide
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Overview
Description
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide is an organic compound characterized by the presence of a naphthalene ring substituted with a difluoroethoxy group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-difluoroethoxy)naphthalene-1-sulfonamide typically involves the reaction of 4-(2,2-difluoroethoxy)naphthalene-1-sulfonyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new sulfonamide derivative, while oxidation of the naphthalene ring could produce naphthoquinone derivatives.
Scientific Research Applications
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,2-difluoroethoxy)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The difluoroethoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride: A precursor in the synthesis of 4-(2,2-difluoroethoxy)naphthalene-1-sulfonamide.
Naphthalene-1-sulfonamide: Lacks the difluoroethoxy group, resulting in different chemical properties and applications.
4-Ethoxynaphthalene-1-sulfonamide: Contains an ethoxy group instead of a difluoroethoxy group, leading to variations in reactivity and biological activity.
Uniqueness
This compound is unique due to the presence of the difluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
1184221-43-9 |
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Molecular Formula |
C12H11F2NO3S |
Molecular Weight |
287.3 |
Purity |
95 |
Origin of Product |
United States |
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